molecular formula C7H5BrF3N B6338006 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine CAS No. 1346531-45-0

2-Bromo-5-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B6338006
CAS No.: 1346531-45-0
M. Wt: 240.02 g/mol
InChI Key: OLYYQBKZTHHGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(2,2,2-trifluoroethyl)pyridine is an organic compound with the molecular formula C7H5BrF3N and a molecular weight of 240.02 g/mol . This compound is characterized by the presence of a bromine atom and a trifluoroethyl group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Biochemical Analysis

Biochemical Properties

It is known to be a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent This suggests that it may interact with certain enzymes and proteins involved in this reaction

Cellular Effects

It is known that brominated and fluorinated pyridines can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in palladium-catalyzed α-arylation of a Refomatsky reagent , suggesting it may interact with certain biomolecules and potentially influence gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine typically involves the bromination of 5-(2,2,2-trifluoroethyl)pyridine. One common method is the reaction of 5-(2,2,2-trifluoroethyl)pyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in various chemical transformations .

Properties

IUPAC Name

2-bromo-5-(2,2,2-trifluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-6-2-1-5(4-12-6)3-7(9,10)11/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYYQBKZTHHGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.